Benzo[d]thiazole-7-carbaldehyde
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Overview
Description
Benzo[d]thiazole-7-carbaldehyde, also known as 7-Benzothiazolecarboxaldehyde, is a chemical compound with the molecular formula C8H5NOS . It is used for research and development purposes .
Synthesis Analysis
Modern approaches to the synthesis of benzothiazole derivatives, including this compound, involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a thiazole ring . The molecular weight of the compound is 163.20 g/mol . The InChIKey of the compound is GRXZDXCWBKCRMW-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 163.00918496 g/mol . The Topological Polar Surface Area of the compound is 58.2 Ų .
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents Benzo[d]thiazole-7-carbaldehyde and its derivatives have been explored for potential antioxidant and anti-inflammatory activities. The research focused on synthesizing benzofused thiazole derivatives to evaluate their efficacy as alternative antioxidant and anti-inflammatory agents. These derivatives were prepared through cyclocondensation reactions and screened for their activities using in vitro methods. Compounds demonstrated significant anti-inflammatory activity and potential antioxidant activity against reactive species. Molecular docking studies further supported these findings, suggesting that certain benzofused thiazole derivatives could serve as templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Organic Optoelectronics The application of this compound derivatives extends into the field of organic optoelectronics. Research activities have reviewed synthetic pathways and computational studies of materials based on benzo[d]thiazole structures, particularly emphasizing their open-shell biradical nature. These materials show promise for future developments in organic optoelectronic devices, suggesting a valuable role for this compound derivatives in advancing technology in this area (Tam & Wu, 2015).
Cancer Research Benzothiazoles, including this compound derivatives, have been identified as significant scaffolds in cancer research. They exhibit a broad spectrum of pharmacological activities and have been a focus of drug development efforts targeting various diseases, with a special emphasis on cancer. Patents and research studies have highlighted the therapeutic potential of benzothiazole derivatives in treating cancer, showcasing their role in the development of derivatives with high therapeutic activity and selectivity for cancer cells (Law & Yeong, 2022).
Synthesis and Biological Importance Further studies on this compound derivatives have explored their synthesis and significance in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including acting as fungicides and anthelmintic drugs. Research has also delved into their mechanism of action, particularly their ability to inhibit microtubule assembly by binding to tubulin molecules. This highlights the diverse biological and therapeutic applications of benzothiazole derivatives, from agricultural and veterinary medicine to experimental cancer chemotherapy (Davidse, 1986).
Mechanism of Action
While the specific mechanism of action for Benzo[d]thiazole-7-carbaldehyde is not mentioned in the retrieved papers, benzothiazoles are generally known for their high biological and pharmacological activity . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Safety and Hazards
When handling Benzo[d]thiazole-7-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Properties
IUPAC Name |
1,3-benzothiazole-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZDXCWBKCRMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668498 |
Source
|
Record name | 1,3-Benzothiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-37-9 |
Source
|
Record name | 1,3-Benzothiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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